molecular formula C11H15FN2O B12046225 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide

2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B12046225
M. Wt: 210.25 g/mol
InChI Key: PGEZELPAXPBYCY-UHFFFAOYSA-N
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Description

2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide is an organic compound with a complex structure that includes an ethylamino group, a fluorophenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide typically involves the reaction of 2-(4-fluorophenyl)ethylamine with ethylamine and acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial-grade solvents and reagents, and the reaction conditions would be optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethylamino or fluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethylamine: A related compound with similar structural features but different functional groups.

    N-[(4-Fluorophenyl)methyl]acetamide: Another related compound with a similar backbone but lacking the ethylamino group.

Uniqueness

2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C11H15FN2O/c1-2-13-8-11(15)14-7-9-3-5-10(12)6-4-9/h3-6,13H,2,7-8H2,1H3,(H,14,15)

InChI Key

PGEZELPAXPBYCY-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)NCC1=CC=C(C=C1)F

Origin of Product

United States

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